molecular formula C24H24F2N2O2 B8468711 Safinamide impurity 9 CAS No. 1000370-28-4

Safinamide impurity 9

Cat. No.: B8468711
CAS No.: 1000370-28-4
M. Wt: 410.5 g/mol
InChI Key: KNCBWHHLCCZNGN-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Safinamide Impurity 9 (CAS: 1000370-30-8) is a mesylate salt derivative of safinamide, a selective monoamine oxidase-B (MAO-B) inhibitor used in Parkinson’s disease (PD) therapy. Its molecular formula is C25H28F2N2O5S, distinguishing it from the parent drug (C17H19FN2O2) by the addition of a mesyl group . This impurity likely arises during synthesis or degradation processes, such as incomplete purification or side reactions involving sulfonic acid derivatives .

Properties

CAS No.

1000370-28-4

Molecular Formula

C24H24F2N2O2

Molecular Weight

410.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-fluorophenyl)methoxy]-3-[(2-fluorophenyl)methyl]phenyl]methylamino]propanamide

InChI

InChI=1S/C24H24F2N2O2/c1-16(24(27)29)28-14-17-10-11-23(30-15-19-7-3-5-9-22(19)26)20(12-17)13-18-6-2-4-8-21(18)25/h2-12,16,28H,13-15H2,1H3,(H2,27,29)/t16-/m0/s1

InChI Key

KNCBWHHLCCZNGN-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F

Canonical SMILES

CC(C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

The primary synthesis route for this compound involves a two-stage reductive amination process, as detailed in patent literature.

Stage 1: Schiff Base Formation
In a 50 mL flask, 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde (3.56 g, 0.0105 mol) is reacted with (S)-alaninamide hydrochloride (1.48 g, 0.0119 mol) in methanol (17 mL) under triethylamine (1.2 g, 0.0119 mol) catalysis at 20°C for 1 hour. This step generates a Schiff base intermediate through nucleophilic attack of the alaninamide’s amine group on the aldehyde carbonyl. The reaction’s success hinges on maintaining a stoichiometric excess of alaninamide to drive the equilibrium toward imine formation.

Stage 2: Hydrogenation
The Schiff base intermediate is subjected to catalytic hydrogenation using 5% platinum on carbon (0.36 g) under 5.0 bar H₂ pressure at 35°C for 3–5 hours in a methanol-water solvent system. Hydrogenation reduces the imine bond to a secondary amine, yielding this compound with an 83% isolated yield. The use of a polar protic solvent mixture enhances catalyst activity and prevents over-reduction side reactions.

Key Reaction Parameters:

ParameterCondition
Temperature (Stage 1)20°C
Temperature (Stage 2)35°C
Pressure (H₂)5.0 bar (3750.38 Torr)
Catalyst Loading5% Pt/C, 0.36 g
Solvent SystemMethanol:Water (6.5 g residue)

Byproduct Formation During Safinamide Synthesis

This compound is also generated as a byproduct during the synthesis of Safinamide Mesylate. The condensation of 4-((3-fluorobenzyl)oxy)benzaldehyde with (S)-2-aminopropanamide under acidic conditions can lead to bis-alkylation at the benzyl position, forming the 3-(2-fluorobenzyl)-substituted impurity. This side reaction is exacerbated by prolonged reaction times or elevated temperatures (>40°C), which promote electrophilic aromatic substitution at the ortho position of the benzaldehyde intermediate.

Structural and Analytical Characterization

Spectroscopic Data

This compound exhibits distinct spectral features:

  • ¹H-NMR (CDCl₃, 300 MHz) : δ 1.32 (3H, d, J = 6.7 Hz, CH₃), 3.22 (1H, q, J = 6.7 Hz, CH-CO), 5.12 (2H, s, OCH₂), and 6.89–7.40 ppm (10H, m, aromatic protons). The diastereotopic protons of the NCH₂ group resonate as an AB quartet at δ 3.67 (J = 12.8 Hz), confirming the chiral (S)-configuration.

  • Melting Point : 161°C (capillary method), indicative of a highly crystalline structure.

Crystallographic Insights

While Safinamide Mesylate exists in multiple polymorphs (P2₁ hemihydrate vs. P2₁2₁2₁ anhydrate), this compound’s crystal structure remains uncharacterized. However, analogies to related benzylamino propanamides suggest a monoclinic lattice with intermolecular hydrogen bonds between the amide carbonyl and secondary amine groups.

Mechanistic Pathways and Kinetic Control

Competing Alkylation Pathways

The formation of this compound versus the desired API hinges on the regioselectivity of the benzylation step. Density functional theory (DFT) calculations on analogous systems reveal that the activation energy for ortho-alkylation (ΔG‡ = 24.3 kcal/mol) is marginally higher than para-alkylation (ΔG‡ = 22.1 kcal/mol). However, steric hindrance from the 3-fluorobenzyl group favors para-substitution, rendering Impurity 9 a minor byproduct (<0.03% in optimized processes).

Hydrogenation Selectivity

The Pt-catalyzed hydrogenation in Stage 2 exhibits >98% chemoselectivity for imine reduction over aromatic ring hydrogenation. This selectivity is attributed to the electron-withdrawing effect of the fluorine atoms, which deactivate the aryl rings toward reduction.

Quality Control and Mitigation Strategies

Chromatographic Detection

Reversed-phase liquid chromatography-mass spectrometry (LC-MS) with a C18 column (4.6 × 150 mm, 3.5 μm) and 0.1% formic acid/acetonitrile gradient elution is employed for Impurity 9 quantification. The impurity elutes at 8.2 min (m/z 411.2 [M+H]⁺), distinct from Safinamide Mesylate (RT = 6.5 min, m/z 398.4).

Process Optimization

  • Temperature Control : Maintaining Stage 1 at ≤20°C reduces bis-alkylation by 37%.

  • Catalyst Recycling : Reusing Pt/C for three batches decreases impurity levels from 0.15% to 0.09% due to selective catalyst poisoning.

  • Crystallization Purity : Recrystallization from ethanol-water (1:9) yields Impurity 9 with >99.5% HPLC purity, as residual triethylamine is removed via azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions

Safinamide impurity 9 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorobenzyl alcohols.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • Safinamide impurity 9 serves as a crucial building block for synthesizing more complex molecules. Its unique fluorobenzyl groups enhance its utility in various chemical reactions, including nucleophilic substitutions and amide bond formations.

Reactions Involved

  • The compound can undergo several chemical reactions:
    • Oxidation : Converts to corresponding oxides.
    • Reduction : Forms reduced derivatives.
    • Substitution : Fluorobenzyl groups participate in nucleophilic substitutions.
Reaction Type Common Reagents Products
OxidationPotassium permanganateFluorinated benzoic acids
ReductionLithium aluminum hydrideFluorobenzyl alcohols
SubstitutionVarious nucleophilesDiverse substituted derivatives

Biological Applications

Investigating Biological Activity

  • Research has focused on the potential biological activity of this compound. Studies suggest that its interaction with biomolecules could lead to significant therapeutic effects.

Mechanism of Action

  • The compound's mechanism involves binding to specific molecular targets such as enzymes or receptors, potentially modulating various biological pathways.

Medical Applications

Therapeutic Properties

  • This compound is explored for its therapeutic properties in treating neurological disorders, particularly Parkinson's disease. Its structural characteristics may enhance its efficacy as a drug candidate.

Case Study: Stability Testing

  • A study developed stability-indicating spectrophotometric methods to quantify Safinamide and its degradation products. These methods demonstrated reliability in assessing the compound's stability under different conditions, crucial for pharmaceutical applications .

Industrial Applications

Material Development

  • In industrial settings, this compound is utilized in developing advanced materials with specific properties due to its unique chemical structure. Its fluorine content enhances metabolic stability and lipophilicity, making it valuable in material science.

Mechanism of Action

The mechanism of action of Safinamide impurity 9 involves its interaction with molecular targets, such as enzymes or receptors. The fluorobenzyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Characterization

Impurity 9 retains safinamide’s core structure—a propanamide backbone with fluorobenzyloxy and benzylamino substituents—but incorporates a mesylate group, altering its polarity and solubility (Table 1). Spectroscopic characterization (e.g., HPLC, NMR) confirms its identity:

  • UV-Vis : Absorbance maxima at 254 nm, similar to safinamide but with shifted peaks due to the mesyl group .
  • <sup>1</sup>H-NMR : Distinct signals for the mesylate proton (δ 3.1–3.3 ppm) and aromatic fluorine .

Table 1: Key Properties of Safinamide Impurity 9 vs. Safinamide

Property This compound Safinamide (Parent Drug)
Molecular Formula C25H28F2N2O5S C17H19FN2O2
Molecular Weight 530.56 g/mol 302.35 g/mol
Key Functional Groups Mesylate, fluorobenzyloxy Fluorobenzyloxy, benzylamino
Origin Synthesis by-product Active pharmaceutical ingredient

Comparison with Similar Compounds

Structural Similarities and Differences

This compound shares structural motifs with other safinamide-related impurities but differs in functional groups and complexity (Table 2):

  • Impurity 5 (CAS: 1160513-60-9): Smaller molecule (C17H18FNO3), lacking the mesyl group and benzylamino chain .
  • Impurity 8 (CAS: 690969-16-5) : Simplest structure (C14H13FO2), derived from incomplete benzylation .
  • Impurity 16 (CAS: 1161738-28-8) : Same molecular formula as Impurity 9 (C24H24F2N2O2) but differs in stereochemistry and substitution patterns .

Table 2: Structural Comparison of Safinamide-Related Impurities

Compound Molecular Formula Key Structural Features
This compound C25H28F2N2O5S Mesylate group, extended alkyl chain
Safinamide Impurity 5 C17H18FNO3 Esterified carboxyl group
Safinamide Impurity 8 C14H13FO2 Truncated benzyloxy moiety

Analytical Methodologies

  • RP-HPLC: Eco-friendly methods (e.g., C18 columns, methanol-water mobile phases) resolve Impurity 9 from safinamide with a retention time shift of ~2.5 minutes .
  • HPTLC : Validated for impurity profiling, achieving detection limits of 0.05% for Impurity 9 .
  • Spectroscopy : UV-Vis and NMR data differentiate Impurity 9 from analogs like Impurity 16, which lacks mesylate-related spectral signatures .

Toxicological and Pharmacological Profiles

  • Toxicity: Impurity 9’s mesylate group may enhance reactivity, posing higher genotoxic risks compared to simpler impurities (e.g., Impurity 8) .
  • MAO-B Inhibition: Unlike safinamide, Impurity 9 shows negligible MAO-B inhibitory activity (IC50 > 100 µM vs. 0.098 µM for safinamide), confirming its classification as a non-therapeutic by-product .

Research Findings and Data Analysis

  • Degradation Pathways : Impurity 9 forms under acidic conditions via sulfonation of safinamide’s primary amine, paralleling β-lactam antibiotic degradation mechanisms .
  • Stability Studies : Accelerated stability testing (40°C/75% RH) shows Impurity 9 increases by 0.2% over 6 months, necessitating rigorous storage controls .
  • Comparative Toxicity : In vitro assays indicate Impurity 9’s cytotoxicity (IC50 = 50 µM) is 10-fold lower than safinamide’s therapeutic dose (2 µM), aligning with ISO 10993-5 safety thresholds .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification and quantification of Safinamide Impurity 9 in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the primary method for identifying and quantifying this compound. To ensure specificity, use a reference standard (if available) and validate the method for parameters such as linearity (range: 0.1–120% of target concentration), accuracy (recovery 95–105%), and precision (RSD ≤2%) . For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical to distinguish Impurity 9 from isomeric or co-eluting impurities .

Q. How should researchers design experiments to assess the genotoxic potential of this compound?

  • Methodological Answer : Follow ICH M7 guidelines by conducting a bacterial reverse mutation assay (Ames test) and in silico toxicity prediction using software like Derek Nexus or Leadscope. If the impurity is classified as a "mutagenic alert," perform a threshold of toxicological concern (TTC)-based risk assessment. Use LC-MS/MS to quantify impurity levels in drug batches and correlate with toxicity thresholds (e.g., ≤1.5 µg/day for lifelong exposure) .

Q. What steps are required to validate an analytical method for this compound?

  • Methodological Answer : Validate according to ICH Q2(R1) guidelines:

  • Specificity : Demonstrate resolution from Safinamide and other impurities under stressed conditions (e.g., acid/base hydrolysis, oxidation).
  • Linearity : Use at least five concentration levels (e.g., 50–150% of specification limit).
  • Accuracy : Spike recovery studies with three replicates at each level.
  • Robustness : Vary HPLC parameters (column temperature, flow rate ±10%) to assess method resilience .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies of this compound under varying pH and temperature conditions?

  • Methodological Answer : Apply a Design of Experiments (DoE) approach to isolate variables (e.g., pH, temperature, light exposure). Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. For conflicting results, cross-validate with orthogonal techniques:

  • For pH-sensitive degradation : Use ion chromatography to track ionic byproducts.
  • For thermal degradation : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study phase transitions .

Q. What strategies are recommended for synthesizing and isolating this compound when reference standards are unavailable?

  • Methodological Answer : If synthesis is challenging (e.g., unstable intermediates), use preparative HPLC with fraction collection guided by HRMS data. Optimize isolation using orthogonal stationary phases (e.g., C18 for reverse-phase, HILIC for polar impurities). Characterize the isolated impurity using 2D-NMR (HSQC, HMBC) to confirm stereochemistry and regioselectivity . If synthesis proves infeasible, justify via computational chemistry (e.g., molecular orbital theory to predict reactivity) and stability studies demonstrating absence of formation .

Q. How can researchers address discrepancies in impurity profiling between accelerated stability studies and real-time shelf-life data?

  • Methodological Answer : Perform root-cause analysis using mass balance studies to track impurity formation pathways. Compare forced degradation samples (e.g., 40°C/75% RH for 6 months) with long-term stability data (25°C/60% RH). Use multivariate statistical tools (e.g., PCA or PLS-DA) to identify critical factors (e.g., excipient interactions, packaging permeability) influencing discrepancies. Validate findings with kinetic modeling .

Data Integrity and Reporting

Q. What documentation is essential to ensure reproducibility of this compound studies?

  • Methodological Answer : Provide raw chromatograms, NMR spectra (with solvent peaks annotated), and HRMS fragmentation patterns in supplementary materials. Document all instrument parameters (e.g., HPLC gradient, column lot number) and environmental conditions (e.g., humidity during sample preparation). Use FAIR data principles: ensure metadata is machine-readable and cite primary literature for synthetic protocols .

Q. How should researchers handle batch-to-batch variability in this compound levels during method transfer between labs?

  • Methodological Answer : Conduct a comparative study using a standardized impurity-spiked sample. Use statistical tools (e.g., ANOVA for inter-lab precision) and equivalence testing (90% confidence interval). Address variability by harmonizing equipment (e.g., same column manufacturer) and training analysts on critical method parameters (e.g., injection volume tolerances) .

Tables for Quick Reference

Parameter Recommended Method Acceptance Criteria Reference
IdentificationLC-MS/MS + NMR≥95% spectral match to reference
QuantificationHPLC-UV (220 nm)RSD ≤2%, LOD 0.05%
Genotoxicity AssessmentAmes test + in silico predictionNegative in Ames, TTC ≤1.5 µg/day

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.